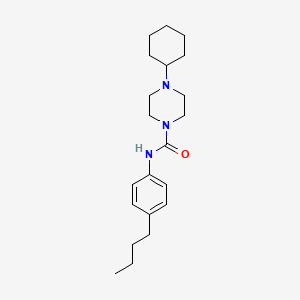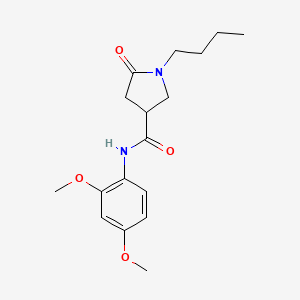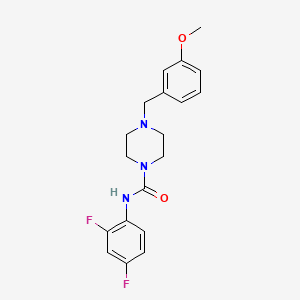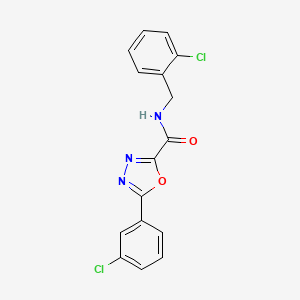
N-(4-butylphenyl)-4-cyclohexyl-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-butylphenyl)-4-cyclohexyl-1-piperazinecarboxamide, also known as BPC-157, is a synthetic peptide that has been extensively researched for its potential therapeutic applications. This peptide is derived from a naturally occurring protein in the human body called body protection compound. BPC-157 has been shown to have a wide range of benefits in laboratory experiments, and its potential for treating various diseases and injuries is currently being explored.
Mecanismo De Acción
The exact mechanism of action of N-(4-butylphenyl)-4-cyclohexyl-1-piperazinecarboxamide is not fully understood, but it is believed to work by modulating various cellular signaling pathways. It has been shown to increase the expression of growth factors and promote angiogenesis, which can help to improve tissue repair and regeneration.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote the formation of new blood vessels, improve collagen synthesis, and reduce inflammation. This compound has also been shown to have neuroprotective effects, and it may have potential for treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has several advantages for laboratory experiments. It is stable and can be stored for long periods of time without degradation. It is also relatively easy to synthesize and purify. However, one limitation of this compound is that it can be expensive to produce in large quantities.
Direcciones Futuras
There are many potential future directions for N-(4-butylphenyl)-4-cyclohexyl-1-piperazinecarboxamide research. One area of interest is the potential for this compound to treat gastrointestinal disorders such as inflammatory bowel disease and ulcerative colitis. This compound may also have potential for treating cardiovascular disease and diabetes. Additionally, research is ongoing to determine the safety and efficacy of this compound for human use.
In conclusion, this compound is a synthetic peptide that has been extensively researched for its potential therapeutic applications. It has been shown to have anti-inflammatory, angiogenic, and wound healing properties, and it may have potential for treating a wide range of diseases and injuries. While there is still much to learn about the mechanism of action of this compound, its potential for improving tissue repair and regeneration makes it an exciting area of research.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been studied extensively in laboratory experiments for its potential therapeutic applications. It has been shown to have anti-inflammatory, angiogenic, and wound healing properties. This compound has also been shown to improve muscle and tendon healing, as well as bone regeneration.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-4-cyclohexylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-2-3-7-18-10-12-19(13-11-18)22-21(25)24-16-14-23(15-17-24)20-8-5-4-6-9-20/h10-13,20H,2-9,14-17H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVTYLZCAZPYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4792331.png)
![N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4792346.png)
![methyl [5-(4-hydroxy-3-iodobenzylidene)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4792356.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4792361.png)
![4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4792367.png)
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4792371.png)
![3-allyl-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4792375.png)

![N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}acetamide](/img/structure/B4792394.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4792400.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B4792417.png)

![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4792438.png)
